Rilematovir
Descripción general
Descripción
Rilematovir is an investigational drug that is currently under clinical trial . It is a small molecule that is being investigated for its effects on patients who have had a Hematopoietic Stem Cell Transplantation and are infected with Respiratory Syncytial Virus (RSV) .
Synthesis Analysis
Rilematovir is synthesized through a multi-step chemical process . It is a small molecule inhibitor of the F-glycoprotein-mediated complex membrane fusion process of the respiratory syncytial virus (RSV) .
Molecular Structure Analysis
The molecular formula of Rilematovir is C21H20ClF3N4O3S . Its molecular weight is 500.92 . The InChIKey of Rilematovir is GTQTUABHRCWVLL-UHFFFAOYSA-N .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Rilematovir .
Physical And Chemical Properties Analysis
Rilematovir has a molecular weight of 500.92 and a molecular formula of C21H20ClF3N4O3S . It is recommended to be stored at -20°C in powder form .
Aplicaciones Científicas De Investigación
Antiviral Activity Against Respiratory Syncytial Virus (RSV)
Rilematovir is an RSV-specific, small-molecule inhibitor that binds the fusion glycoprotein in its pre-fusion conformation, blocking fusion of the viral membrane and host-cell . This makes it a potent antiviral agent against RSV.
Treatment for Non-Hospitalized Adults with RSV Infection
A pilot phase 2a study was conducted to explore the antiviral activity, clinical outcomes, safety, and tolerability of Rilematovir at two dose levels in non-hospitalized adults with RSV infection . The study showed promising results, indicating the potential of Rilematovir as a treatment option for this group of patients.
Reduction of Viral Load in RSV Patients
The same study also assessed the antiviral effect of Rilematovir by measuring the RSV RNA viral load in patients . The results showed a significant reduction in viral load in patients treated with Rilematovir, suggesting its effectiveness in controlling the spread of the virus within the host.
Symptom Resolution in RSV Patients
In addition to reducing viral load, Rilematovir was also found to expedite the resolution of key RSV symptoms in patients . This indicates its potential in improving the quality of life of patients suffering from RSV infections.
Safety and Tolerability in RSV Patients
The safety and tolerability of Rilematovir were also assessed in the phase 2a study . The drug was found to be well-tolerated by patients, with no significant adverse effects reported, suggesting its suitability for use in a broad population.
Treatment for Children with RSV Disease
Rilematovir is also being investigated for its potential use in treating children aged ≥ 28 days and ≤ 3 years with RSV disease . This opens up a new potential application of the drug in pediatric medicine.
Mecanismo De Acción
Target of Action
Rilematovir, also known as JNJ-53718678, is a small-molecule inhibitor that specifically targets the fusion glycoprotein of the Respiratory Syncytial Virus (RSV) . The fusion glycoprotein plays a crucial role in the viral life cycle as it mediates the fusion of the viral membrane with the host cell membrane, allowing the virus to enter the host cell .
Mode of Action
Rilematovir binds to the fusion glycoprotein in its pre-fusion conformation, thereby blocking the fusion of the viral membrane and the host-cell plasma membrane . This prevents the virus from entering the host cell, effectively inhibiting the infection process .
Biochemical Pathways
By inhibiting the fusion of the viral and host cell membranes, rilematovir disrupts the viral life cycle, preventing the virus from replicating within the host cell .
Pharmacokinetics
It is known that rilematovir is orally administered
Result of Action
The primary result of Rilematovir’s action is the inhibition of RSV infection. By preventing the virus from entering host cells, Rilematovir effectively reduces the intensity of virus penetration into the cells . This results in a decrease in viral load and the severity of RSV symptoms .
Safety and Hazards
Direcciones Futuras
Rilematovir is currently in development for the treatment of RSV infection in both adult and pediatric populations . It is being evaluated in clinical trials for its efficacy and safety . The future of Rilematovir depends on the results of these ongoing clinical trials .
Relevant Papers
Several papers and studies have been published on Rilematovir. These include clinical trials investigating the efficacy and safety of Rilematovir in treating RSV infections . The results of these studies will significantly contribute to the understanding and potential future applications of Rilematovir .
Propiedades
IUPAC Name |
3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQTUABHRCWVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rilematovir | |
CAS RN |
1383450-81-4 | |
Record name | Rilematovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilematovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15672 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RILEMATOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the target of Rilematovir and how does it work against RSV?
A1: Unfortunately, the specific mechanism of action of Rilematovir against RSV is not described in the provided abstracts [, ]. Further research is needed to elucidate how Rilematovir interacts with its target and its downstream effects on RSV replication.
Q2: What are the clinical trials investigating the efficacy of Rilematovir against RSV?
A2: Two clinical trials mentioned in the provided research are exploring the efficacy and safety of Rilematovir:
- A pilot phase 2a study is investigating Rilematovir in non-hospitalized adults with RSV infection [].
- The CROCuS study, a Phase II trial, is evaluating Rilematovir in children aged ≥ 28 days and ≤ 3 years with acute respiratory tract infection due to RSV [].
Q3: Have there been any reports of other viruses developing resistance to Rilematovir?
A3: The provided abstracts do not offer information regarding resistance mechanisms or cross-resistance of Rilematovir [, , ]. Further research and clinical experience are necessary to understand the potential for resistance development against this antiviral compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.